

# Acifran's Selectivity for GPR109A Over GPR109B: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **Acifran** for the G-protein coupled receptor GPR109A over its homolog GPR109B. **Acifran**, a synthetic agonist, is active at both receptors, which are known as the high and low-affinity niacin receptors, respectively.[1] [2][3] Understanding the selectivity of compounds like **Acifran** is crucial for developing targeted therapeutics with improved efficacy and reduced side effects. This document summarizes key quantitative data, outlines experimental methodologies for assessing selectivity, and visualizes the relevant biological and experimental pathways.

## **Selectivity Profile of Acifran**

**Acifran** demonstrates a modest selectivity for GPR109A over GPR109B. The potency of **Acifran** at each receptor is typically determined by measuring its half-maximal effective concentration (EC50) in functional assays. Lower EC50 values indicate higher potency.

Compound	Receptor	EC50 (nM)	Reference
Acifran	GPR109A (HM74A)	160	[3]
Acifran	GPR109B (HM74)	316	[3]

Based on these values, **Acifran** is approximately 2-fold more potent at GPR109A than at GPR109B.

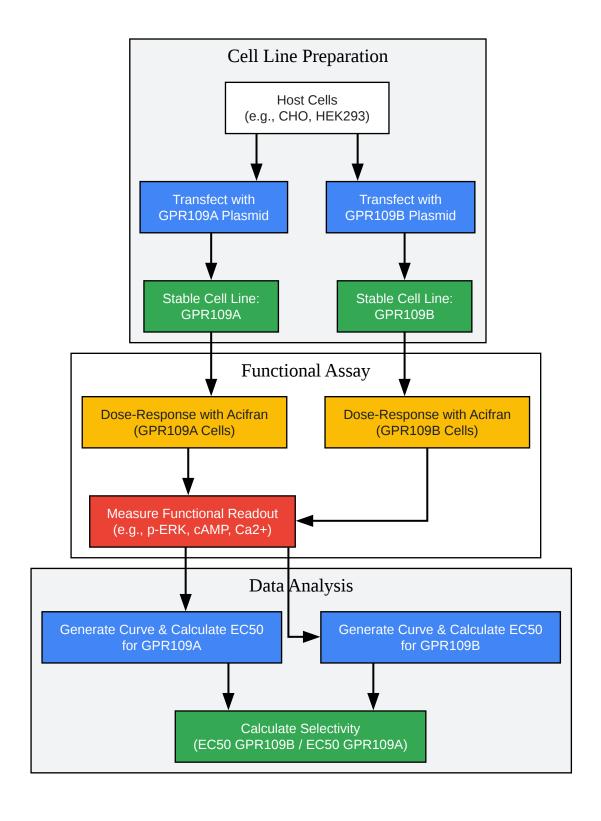




# Signaling Pathways of GPR109A and GPR109B

Both GPR109A and GPR109B are coupled to the Gi family of G-proteins.[4] Upon agonist binding, these receptors trigger a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gi proteins, thereby blocking the receptor-mediated response.[3][5] Activation of these receptors can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2).[3]





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